molecular formula C19H17ClN2O2S B2865726 2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900010-93-7

2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2865726
CAS No.: 900010-93-7
M. Wt: 372.87
InChI Key: LUVYVEXUWPCPQU-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and phenylsulfonyl chloride in the presence of a base can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the compound’s purity and stability. Techniques such as crystallization, distillation, and chromatography are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine shares structural similarities with other heterocyclic compounds, such as:
    • 1-(4-Chlorophenyl)-2-(methylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
    • 1-(4-Chlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and phenylsulfonyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c20-16-10-8-15(9-11-16)19-18-7-4-12-21(18)13-14-22(19)25(23,24)17-5-2-1-3-6-17/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVYVEXUWPCPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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